N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Description

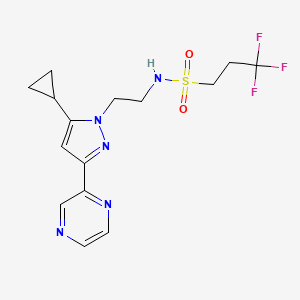

This compound features a pyrazole core substituted at the 3-position with a pyrazinyl group and at the 5-position with a cyclopropyl moiety. The pyrazole is linked via an ethyl chain to a 3,3,3-trifluoropropane sulfonamide group. The trifluoromethyl (CF₃) and sulfonamide functionalities are critical for enhancing metabolic stability and binding affinity, while the pyrazinyl substituent may contribute to π-π stacking interactions in biological targets . The cyclopropyl group likely improves steric stability and modulates lipophilicity.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O2S/c16-15(17,18)3-8-26(24,25)21-6-7-23-14(11-1-2-11)9-12(22-23)13-10-19-4-5-20-13/h4-5,9-11,21H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQCOGAKKLBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)CCC(F)(F)F)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the pyrazine ring: This step may involve the coupling of the pyrazole intermediate with a pyrazine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Attachment of the sulfonamide group: The final step could involve the reaction of the intermediate with a sulfonyl chloride derivative to introduce the trifluoropropane sulfonamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrazole rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrazole Derivatives

Compound A : 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide ()

- Key Differences :

- Substituents: Replaces the pyrazinyl group (target compound) with a trifluoromethyl (CF₃) group.

- Linker: Shorter acetamide chain instead of ethyl sulfonamide.

- The acetamide linker may limit hydrogen-bonding capacity relative to sulfonamide .

Compound B : N-((1S,3R,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide ()

- Key Differences :

- Core Structure: Replaces pyrazole with a fused imidazo-pyrrolo-pyrazine heterocycle.

- Substituents: Retains the trifluoropropane sulfonamide group but lacks a cyclopropyl moiety.

- The absence of cyclopropyl may lower metabolic stability compared to the target compound .

Sulfonamide-Containing Analogues

Compound C : (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide ()

- Key Differences :

- Hybrid Structure: Combines pyrazole and indazole cores.

- Sulfonamide Placement: Methylsulfonamido group on indazole vs. trifluoropropane sulfonamide in the target compound.

- Methylsulfonamido offers weaker acidity (pKa ~10) than trifluoropropane sulfonamide (pKa ~6), altering binding kinetics .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~425 Da (estimated) | ~327 Da | ~480 Da |

| logP (Predicted) | 2.8–3.2 | 3.5–4.0 | 2.0–2.5 |

| Hydrogen Bond Donors | 2 (NH in sulfonamide, pyrazole) | 1 (acetamide NH) | 2 (sulfonamide NH, NH in fused ring) |

| Key Substituents | Pyrazinyl, cyclopropyl, CF₃ | CF₃, fluorophenyl | Fused heterocycle, CF₃ |

- Metabolic Stability : The pyrazinyl group in the target compound may reduce CYP450-mediated oxidation compared to Compound A’s CF₃ group, which is prone to defluorination .

- Solubility : The sulfonamide in the target compound enhances aqueous solubility (clogS ~-3.5) relative to Compound B’s rigid fused ring (clogS ~-4.8) .

Research Implications and Gaps

- Target Selectivity : Pyrazinyl substitution (target compound) may favor interactions with ATP-binding pockets in kinases over CF₃-substituted analogues .

- Data Gaps: Limited experimental data on binding affinities (e.g., IC₅₀ values) and in vivo pharmacokinetics for direct comparison. Further studies are needed to validate structure-activity relationships.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.5 g/mol. The structural features include a cyclopropyl group, a pyrazine moiety, and a trifluoropropane sulfonamide group that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19F3N5O2S |

| Molecular Weight | 447.5 g/mol |

| Structural Features | Cyclopropyl, Pyrazine |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity:

Studies have shown that derivatives of pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, the IC50 values for similar compounds were found to range from 49.79 µM to 113.70 µM in human cancer cell lines such as RKO, PC-3, and HeLa .

2. Antimicrobial Properties:

Research on related pyrazole derivatives has demonstrated significant antimicrobial activity against both bacterial and fungal strains. The presence of the pyrazine ring in the structure may enhance this activity by facilitating interactions with microbial targets .

3. Anti-inflammatory Effects:

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

4. Mechanisms of Action:

The mechanisms underlying the biological activity of these compounds often involve modulation of enzyme activity or interference with cellular signaling pathways. For instance, some studies suggest that these compounds may inhibit specific kinases involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies were conducted on human cancer cell lines where the compound exhibited significant cytotoxicity. The most potent derivative showed an IC50 value of 60.70 µM against RKO cells, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A series of tests evaluated the antimicrobial efficacy of related pyrazole compounds against various pathogens. Results indicated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step nucleophilic substitution and heterocyclic coupling reactions . Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or equivalents.

- Sulfonamide linkage : Reaction of a sulfonyl chloride intermediate with an amine-containing precursor under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

- Pyrazine incorporation : Coupling via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrazin-2-yl group .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches :

- Nuclear Magnetic Resonance (NMR) : Focus on diagnostic signals (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm, trifluoromethyl group at δ ~110–120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the sulfonamide and pyrazine moieties .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Q. What solvents and bases are optimal for its synthesis?

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during nucleophilic substitutions .

- Bases : Mild bases like K₂CO₃ or Cs₂CO₃ are preferred for sulfonamide formation to avoid side reactions .

Advanced Research Questions

Q. How can reaction yields be improved during sulfonamide bond formation?

Optimization strategies :

- Stoichiometric adjustments : Use a 10–20% excess of the sulfonyl chloride precursor to drive the reaction to completion .

- Temperature control : Maintain reactions at 0–25°C to minimize decomposition of reactive intermediates .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

Q. What methodologies are suitable for evaluating its biological activity?

- High-throughput screening (HTS) : Use enzyme-linked assays (e.g., kinase inhibition) to identify binding affinities .

- Comparative analysis : Benchmark against structurally related compounds (e.g., pyrazole-sulfonamide hybrids with known anti-inflammatory or anticancer activity) to infer mechanism .

- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Cross-validation : Combine ¹H/¹³C NMR with 2D techniques (e.g., HSQC, HMBC) to assign overlapping signals from the pyrazine and pyrazole rings .

- Isotopic labeling : Use deuterated analogs to distinguish solvent peaks or dynamic exchange processes in NMR spectra .

Q. What strategies address low solubility in biological assays?

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound solubility without inducing cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility temporarily .

Key Structural and Functional Insights

| Structural Feature | Functional Role | Methodological Implication |

|---|---|---|

| Pyrazin-2-yl moiety | Enhances π-π stacking with biological targets (e.g., enzyme active sites) | Prioritize crystallography or docking studies |

| Trifluoromethyl group | Improves metabolic stability and lipophilicity | Monitor via ¹⁹F NMR or LC-MS stability assays |

| Cyclopropyl substitution | Reduces conformational flexibility, potentially enhancing target selectivity | Use molecular dynamics simulations to validate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.